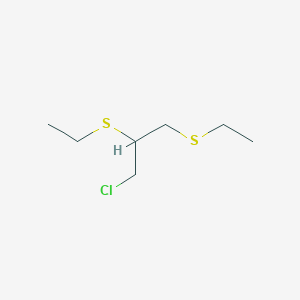
1-Chloro-2,3-bis(ethylsulfanyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15ClS2 It is characterized by the presence of a chlorine atom and two ethylsulfanyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the chlorination of 2,3-bis(ethylsulfanyl)propane. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) under basic conditions.
Oxidation: Oxidizing agents such as H2O2 or m-CPBA in an appropriate solvent like dichloromethane (CH2Cl2).
Major Products:
Substitution: Products include 2,3-bis(ethylsulfanyl)propane derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include sulfoxides and sulfones of this compound.
Scientific Research Applications
1-Chloro-2,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-2,3-bis(ethylsulfanyl)propane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the ethylsulfanyl groups undergo oxidation to form sulfoxides or sulfones, altering the compound’s chemical properties .
Comparison with Similar Compounds
1-Chloro-2,3-bis(methylsulfanyl)propane: Similar structure but with methyl groups instead of ethyl groups.
1-Chloro-2,3-bis(phenylsulfanyl)propane: Contains phenyl groups instead of ethyl groups.
Uniqueness: 1-Chloro-2,3-bis(ethylsulfanyl)propane is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties compared to its methyl or phenyl analogs.
Properties
CAS No. |
923057-17-4 |
|---|---|
Molecular Formula |
C7H15ClS2 |
Molecular Weight |
198.8 g/mol |
IUPAC Name |
1-chloro-2,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15ClS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
UMOOEPPSSRIWML-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CCl)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















